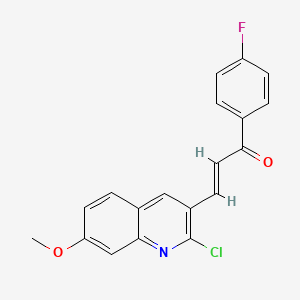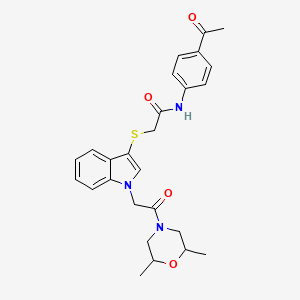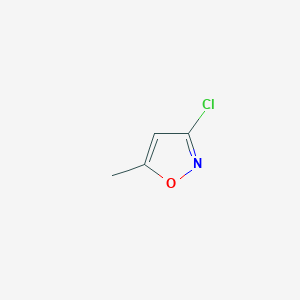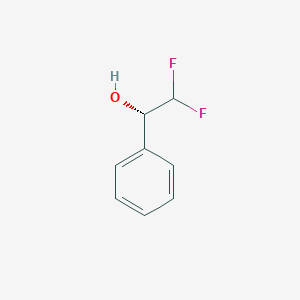![molecular formula C12H10N2O3S2 B2769923 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 301298-66-8](/img/structure/B2769923.png)
4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazolidines are a type of heterocyclic compound and are found in a variety of biological molecules and pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Thiazolidines, for example, can undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational tools. These properties might include melting point, solubility, and reactivity .Scientific Research Applications
Antihyperglycemic Agents
Thiazolidine-2,4-diones have been evaluated for their potential as antihyperglycemic agents. Novel derivatives of thiazolidine-2,4-diones have shown promising results in lowering glucose and insulin levels in obese, insulin-resistant mouse models. These compounds, particularly those with sulfonyl and sulfanyl substitutions, have been identified for their potency and efficacy at various doses, underscoring their potential in diabetes management (Wrobel et al., 1998).
Antiproliferative Activity
Research into thiazolidine-2,4-diones has also revealed their antiproliferative activity against human cancer cell lines. A series of novel derivatives have been synthesized and tested for their efficacy in inhibiting the proliferation of various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety, along with specific substituent effects on the aryl ring, has been identified as crucial for the antiproliferative activity of these compounds (Chandrappa et al., 2008).
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have demonstrated weak to moderate antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida albicans. This highlights their potential application in addressing microbial infections. One compound, in particular, showed notable antibacterial activity against Staphylococcus aureus, pointing to the therapeutic possibilities of these molecules in combating bacterial infections (Alhameed et al., 2019).
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as aldose reductase inhibitors, recommended for the treatment of neuropathy, nephropathy, and cataract .
Mode of Action
It’s known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-7-4-19-12(18)13(7)14-10(16)8-5-1-2-6(3-5)9(8)11(14)17/h1-2,5-6,8-9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDFBWMQUMDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)CSC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)
![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2769848.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)






![4-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2769859.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)
